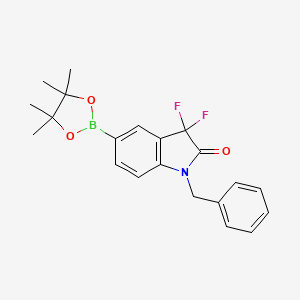

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Overview

Description

“1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” is a chemical compound . It is a derivative of indolin-2-one, which is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS. The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Scientific Research Applications

Application in Fluorescence Imaging

A novel near-infrared fluorescence off-on probe, which includes a derivative of the chemical compound , was developed and applied for benzoyl peroxide detection in real samples. This probe shows great potential in quantitative detection and imaging in living cells and zebrafish, highlighting its application in biological and biochemical studies (Tian et al., 2017).

Role in Chemical Synthesis and Structural Analysis

This chemical compound is used in the synthesis of boric acid ester intermediates with benzene rings. The structures of these compounds were confirmed through various spectroscopic methods and X-ray diffraction. Their molecular structures, electrostatic potential, and frontier molecular orbitals were investigated using density functional theory (DFT), revealing some of their physicochemical properties (Huang et al., 2021).

In Vitro Antimicrobial Evaluation

The compound has been utilized in the strategic synthesis of novel derivatives that showed significant antimicrobial activities against bacteria and fungi. This suggests its potential application in developing new antimicrobial agents (Chundawat et al., 2016).

Use in Borylation Reactions

It is an integral part of borylation reactions, particularly in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method has been effective in the borylation of arylbromides bearing sulfonyl groups, indicating its importance in complex organic synthesis processes (Takagi & Yamakawa, 2013).

Development of Fluorescent Probes

This compound is used in the creation of boronate ester fluorescence probes for the detection of hydrogen peroxide. These probes show varied responses to hydrogen peroxide due to changes in intramolecular charge transfer states, underscoring their potential in chemical sensing applications (Lampard et al., 2018).

Prochelator Development

The compound is integral to the development of boronic ester-based prochelators that respond to hydrogen peroxide and metal ions by changing fluorescence intensity. These prochelators have potential applications in studying metal ion dynamics in biological systems (Hyman & Franz, 2012).

Mechanism of Action

Target of Action

Many indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets of this compound would depend on its precise chemical structure and could be determined through experimental studies.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and stability can influence its absorption, distribution in the body, metabolism by enzymes, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and active at certain pH levels or temperatures .

Future Directions

properties

IUPAC Name |

1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASVPJUAULBMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)

![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)

![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)